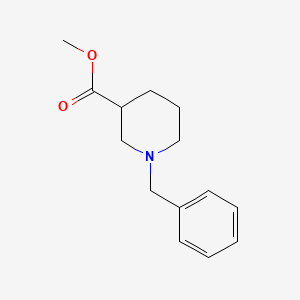

Methyl 1-benzylpiperidine-3-carboxylate

Descripción general

Descripción

Methyl 1-benzylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of piperidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxides, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Azides, thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- CAS Number : 50585-91-6

The compound features a piperidine ring with a benzyl substituent and a carboxylate group, contributing to its unique chemical properties and biological activities.

Medicinal Chemistry

Methyl 1-benzylpiperidine-3-carboxylate has been investigated for its potential therapeutic effects:

- Neuroprotective Properties : Studies have shown that derivatives of benzylpiperidine compounds, including this compound, act as potent ligands for specific receptors, demonstrating neuroprotective effects against ischemic conditions .

- Cancer Research : The compound has been explored as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in various cancers. Inhibition of MAGL can lead to reduced tumor cell proliferation and migration, making it a candidate for cancer therapies .

Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules:

- Synthesis Pathways : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carboxylic acids or ketones .

Biochemical Probes

The compound is also being studied as a biochemical probe to investigate enzyme interactions:

- Enzyme Modulation : Its ability to modulate the activity of enzymes positions it as a valuable tool in biochemical research, facilitating the study of metabolic pathways and potential therapeutic targets .

Case Study 1: Neuroprotection in Ischemia

Research demonstrated that this compound derivatives exhibited protective effects on neuronal cells during ischemic events. These studies highlighted the compound's potential role in preventing neuronal death and promoting recovery following ischemic injury.

Case Study 2: Cancer Therapeutics

A study focused on the synthesis of MAGL inhibitors derived from this compound showed promising results against pancreatic cancer cells. The derivative displayed significant antiproliferative activity and enhanced efficacy when combined with conventional chemotherapeutics like gemcitabine .

Mecanismo De Acción

The mechanism of action of Methyl 1-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- Methyl 1-phenylpiperidine-3-carboxylate

- Methyl 1-(2-methylphenyl)piperidine-3-carboxylate

- Methyl 1-(4-methoxyphenyl)piperidine-3-carboxylate

Comparison: Methyl 1-benzylpiperidine-3-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Actividad Biológica

Methyl 1-benzylpiperidine-3-carboxylate (MBPC) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a piperidine ring with a benzyl substitution and a methyl ester group. This structure is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.

The biological activity of MBPC is primarily attributed to its interaction with specific molecular targets, such as:

- Enzymes : MBPC has been studied for its inhibitory effects on various enzymes, including monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition of MAGL can modulate levels of endocannabinoids, potentially impacting pain perception and inflammation .

- Receptors : The compound exhibits binding affinity to several receptors, including chemokine receptors. Structure-activity relationship studies have shown that modifications to the benzyl group enhance the binding potency to these receptors, which is essential for developing selective antagonists .

1. Inhibition of MAGL

Research indicates that MBPC acts as a potent inhibitor of human MAGL, with studies demonstrating significant IC50 values in enzymatic assays. For instance, derivatives of benzylpiperidine compounds showed promising inhibitory activity against MAGL, suggesting potential therapeutic applications in treating pain and anxiety disorders .

2. Chemokine Receptor Antagonism

SAR studies have identified MBPC as a candidate for selective antagonism of CC chemokine receptors (CCR). Compounds with similar structural motifs have demonstrated low nanomolar binding affinities, indicating potential use in inflammatory conditions where chemokine signaling is implicated .

3. Neuropharmacological Effects

Preliminary studies suggest that MBPC may exhibit neuropharmacological properties, potentially influencing neurotransmitter systems in the central nervous system. Interaction studies reveal that it can bind to various CNS receptors, which warrants further investigation into its effects on mood disorders and neurodegenerative diseases.

Case Study 1: MAGL Inhibition in Pain Models

A study investigated the effects of MBPC in mouse models of chronic pain. The results indicated that administration of MBPC led to significant reductions in pain-related behaviors, supporting its potential use as an analgesic agent. The study highlighted the compound's ability to modulate endocannabinoid levels through MAGL inhibition .

Case Study 2: Antagonism of CCR3 in Allergic Responses

In vitro studies demonstrated that MBPC effectively inhibited eotaxin-induced Ca mobilization in human eosinophils, suggesting its potential role in managing allergic responses through CCR3 antagonism. This finding underscores the therapeutic promise of MBPC in treating asthma and other allergic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Methyl 1-phenylpiperidine-3-carboxylate | Piperidine derivative | Moderate MAGL inhibition |

| Methyl 1-(2-methylphenyl)piperidine-3-carboxylate | Piperidine derivative | Enhanced CCR antagonism |

| Methyl 1-(4-methoxyphenyl)piperidine-3-carboxylate | Piperidine derivative | Selective MAO-B inhibition |

MBPC's unique benzyl substitution imparts distinct chemical properties compared to similar compounds, influencing its biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

methyl 1-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMYSVPWAUCMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434940 | |

| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-91-6 | |

| Record name | Methyl 1-benzylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.